molecular formula C10H20ClN B3034489 Decahydronaphthalen-1-amine hydrochloride CAS No. 1803601-56-0

Decahydronaphthalen-1-amine hydrochloride

Cat. No. B3034489
CAS RN: 1803601-56-0
M. Wt: 189.72
InChI Key: OTIKJECRXQMKLD-UHFFFAOYSA-N
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Description

Decahydronaphthalen-1-amine hydrochloride is not directly mentioned in the provided papers. However, the papers discuss closely related compounds, which can provide insights into the chemical nature and reactivity of similar structures. The first paper describes the synthesis of a polycyclitol derived from decahydronaphthalene, which suggests that decahydronaphthalen-1-amine hydrochloride might share some structural similarities with this compound . The second paper investigates the oxidation of trans-decahydronaphthalene, which could be a related process to any oxidative synthesis or reactions involving decahydronaphthalen-1-amine hydrochloride .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting from basic organic molecules. For instance, the synthesis of decahydronaphthalene-1,2,3,4,5,6,7-heptol begins with a Diels-Alder reaction followed by a series of reductions and acetylations . Although the synthesis of decahydronaphthalen-1-amine hydrochloride is not described, similar strategies could potentially be applied, with the final step likely involving the introduction of an amine group followed by the formation of the hydrochloride salt.

Molecular Structure Analysis

The molecular structure of decahydronaphthalene derivatives can be complex, as evidenced by the heptaacetate derivative whose structure was confirmed by X-ray crystallography . This suggests that decahydronaphthalen-1-amine hydrochloride could also have a complex structure, potentially requiring advanced techniques such as crystallography for structural elucidation.

Chemical Reactions Analysis

The oxidation of trans-decahydronaphthalene yields decahydronaphthyl acetates as the main products . This indicates that decahydronaphthalene compounds are susceptible to oxidation, and similar reactions might be expected for decahydronaphthalen-1-amine hydrochloride, possibly affecting the amine group or the hydrochloride moiety.

Physical and Chemical Properties Analysis

While the physical and chemical properties of decahydronaphthalen-1-amine hydrochloride are not directly reported, the properties of related compounds can provide some context. For example, the oxidation of trans-decahydronaphthalene was found to be temperature-dependent, with different reactivities observed between 90 and 120 °C . This suggests that the physical properties such as melting point, boiling point, and solubility of decahydronaphthalen-1-amine hydrochloride could also be influenced by temperature and other conditions.

Scientific Research Applications

  • Self-Propelled Drop Movement : Decahydronaphthalen-1-amine hydrochloride (DHN) has been used to study the reactive wetting and transport phenomena of droplets on chemically patterned surfaces. DHN droplets containing various amounts of n-alkylamine were used to induce self-propelled movement of the droplets on surfaces exposing carboxylic acid functionalities. This research provides insights into the relationships between macroscopic droplet behavior and microscopic adsorption events (Yang et al., 2002).

  • Chemical Synthesis and Reactions : Decahydronaphthalen-1-amine hydrochloride is an intermediate in the synthesis of complex systems and has been used in the reactions of ethyl 1-benzylidene-7a-hydroxy-4-phenyl-6-oxooctahydro-1H-indene-5-carboxylate and ethyl 5-benzylidene-4a-hydroxy-1-phenyl-3-oxodecahydronaphthalene-2-carboxylate with 1,2,4-triazol-3-amine. This research is significant in the field of organic chemistry (Gulai & Golikov, 2012).

  • Carbonic Anhydrase Inhibitors : A study involving the synthesis of decahydronaphthalene-1,2,3,4,5,6,7-heptol, a polycyclitol, from p-benzoquinone showed that this compound is a potent inhibitor of carbonic anhydrase. This research contributes to the development of new inhibitors for various applications, including medicinal chemistry (Kelebekli et al., 2014).

  • Electrophoresis Analysis : Integrated on-chip derivatization and electrophoresis for the rapid analysis of biogenic amines have utilized decahydronaphthalen-1-amine hydrochloride. This method facilitates the creation of a polymeric microchip for both pre-column derivatization and electrophoretic analysis, improving the detection limits and analysis times in the study of amines (Beard et al., 2004).

  • Aromatic Polyesters Synthesis : Research involving the synthesis and characterization of new aromatic polyesters containing cardo decahydronaphthalene groups highlights the use of decahydronaphthalen-1-amine hydrochloride in polymer science. These polyesters, with inherent viscosities and molecular weights in specific ranges, were soluble in various organic solvents and could form transparent, flexible films with good mechanical properties (Honkhambe et al., 2010).

Future Directions

For more detailed information, refer to the relevant scientific papers and documentation .

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h8-10H,1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIKJECRXQMKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydronaphthalen-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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